![molecular formula C18H20FN3OS B2983295 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 1171153-65-3](/img/structure/B2983295.png)
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.
Scientific Research Applications
Synthesis and Biological Activity
This compound and its derivatives have been the focus of synthetic chemistry efforts to develop novel molecules with potential biological activities. Studies have shown that structurally similar compounds exhibit significant antibacterial activity against various human pathogenic bacteria. For example, triazole analogues of piperazine, which share structural similarities with the compound , have demonstrated potent inhibition against bacterial strains such as Escherichia coli and Klebsiella pneumoniae, highlighting their potential as leads for antibacterial drug development (Nagaraj, Srinivas, & Rao, 2018).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of the compound have been used as analytical markers or standards in the development of chromatographic methods for the separation and detection of pharmaceuticals and their degradation products. An example includes the analysis of flunarizine and its degradation products using micellar liquid chromatography, showcasing the utility of these compounds in enhancing analytical methodologies (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Anticancer and Antituberculosis Studies
Compounds structurally related to "(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone" have been investigated for their potential anticancer and antituberculosis activities. For instance, studies on derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown promising in vitro anticancer and antituberculosis effects, suggesting their potential therapeutic applications in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Tubulin Polymerization Inhibitors
Further research has explored the use of N-heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as inhibitors of tubulin polymerization. These studies indicate the compound's potential utility in the development of novel anticancer agents targeting the microtubule dynamics of cancer cells (Prinz et al., 2017).
Mechanism of Action
Target of Action
A structurally similar compound, a cb1 inverse agonist, binds more selectively to the cb1 receptor than the cannabinoid receptor type 2 .
Mode of Action
The structurally similar cb1 inverse agonist binds to the cb1 receptor, indicating a potential interaction with this receptor .
Biochemical Pathways
The cb1 receptor is involved in various physiological functions, suggesting that this compound may influence these functions through its interaction with the receptor .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The structurally similar cb1 inverse agonist exhibits efficacy in antagonizing the basal g protein coupling activity of cb1, as indicated by a reduction in guanosine 5′- o - (3-thio)triphosphate binding .
properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c19-15-5-3-14(4-6-15)18(23)22-9-7-21(8-10-22)11-17-20-16(12-24-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMVPDOHTKCFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone |
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